molecular formula C8H4BrN3O4 B1292469 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid CAS No. 885521-11-9

3-Bromo-4-nitro-1H-indazole-6-carboxylic acid

Cat. No. B1292469
M. Wt: 286.04 g/mol
InChI Key: XDVGNMVCHCUSLI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While there are various chemical reactions involving indazole derivatives , the specific chemical reactions involving “3-Bromo-4-nitro-1H-indazole-6-carboxylic acid” are not explicitly mentioned in the papers I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-nitro-1H-indazole-6-carboxylic acid” are not explicitly mentioned in the papers I found .

Scientific Research Applications

Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as:

Synthesis of Bicyclic Compounds

“3-Bromo-1H-indazole-6-carboxylic Acid” is used in the preparation of bicyclic compounds as 15-PGDH inhibitors . 15-PGDH is an enzyme that plays a role in various biological processes, including inflammation and cancer progression. Inhibitors of this enzyme can potentially be used as therapeutic agents.

Synthetic Approaches to Indazoles

The synthesis of indazoles involves several strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Antiviral Applications

Indazole derivatives have been found to have potential antiviral properties . For example, they have been used in the treatment of HIV .

Anti-Inflammatory Applications

Indazole compounds have been used as anti-inflammatory agents . They can potentially be used in the treatment of various inflammatory diseases .

Contraceptive Applications

Indazole derivatives have also been used in contraceptive applications . They can potentially be used in the development of new contraceptive drugs .

properties

IUPAC Name

3-bromo-4-nitro-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVGNMVCHCUSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646361
Record name 3-Bromo-4-nitro-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-nitro-1H-indazole-6-carboxylic acid

CAS RN

885521-11-9
Record name 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-nitro-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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